4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione
4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione
Mild oxidation can convert the sulfhydryl group of cysteine residues on proteins to cysteine-sulfenic acid derivatives (Cys-SOH). Protein sulfenylation, then, is a post-translational modification that is relevant to redox signaling. DYn-2 is a chemoselective probe for detecting sulfenylated proteins in intact cells. DYn-2 consists of 1,3-cyclohexanedione coupled to an alkyne moiety by a 3-carbon spacer. The cyclohexanedione group selectively reacts with protein sulfenic acid modifications. The alkyne group of DYn-2 can then be detected using azide-bearing tags by standard click chemistry. This approach offers superior sensitivity relative to using azide-modified probes with alkynyl detection tags.
Brand Name:
Vulcanchem
CAS No.:
1354630-46-8
VCID:
VC0131029
InChI:
InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2
SMILES:
C#CCCCC1CCC(=O)CC1=O
Molecular Formula:
C11H14O2
Molecular Weight:
178.23 g/mol
4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione
CAS No.: 1354630-46-8
Cat. No.: VC0131029
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mild oxidation can convert the sulfhydryl group of cysteine residues on proteins to cysteine-sulfenic acid derivatives (Cys-SOH). Protein sulfenylation, then, is a post-translational modification that is relevant to redox signaling. DYn-2 is a chemoselective probe for detecting sulfenylated proteins in intact cells. DYn-2 consists of 1,3-cyclohexanedione coupled to an alkyne moiety by a 3-carbon spacer. The cyclohexanedione group selectively reacts with protein sulfenic acid modifications. The alkyne group of DYn-2 can then be detected using azide-bearing tags by standard click chemistry. This approach offers superior sensitivity relative to using azide-modified probes with alkynyl detection tags. |
|---|---|
| CAS No. | 1354630-46-8 |
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 4-pent-4-ynylcyclohexane-1,3-dione |
| Standard InChI | InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2 |
| Standard InChI Key | UNMICBPHYXLMRA-UHFFFAOYSA-N |
| SMILES | C#CCCCC1CCC(=O)CC1=O |
| Canonical SMILES | C#CCCCC1CCC(=O)CC1=O |
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